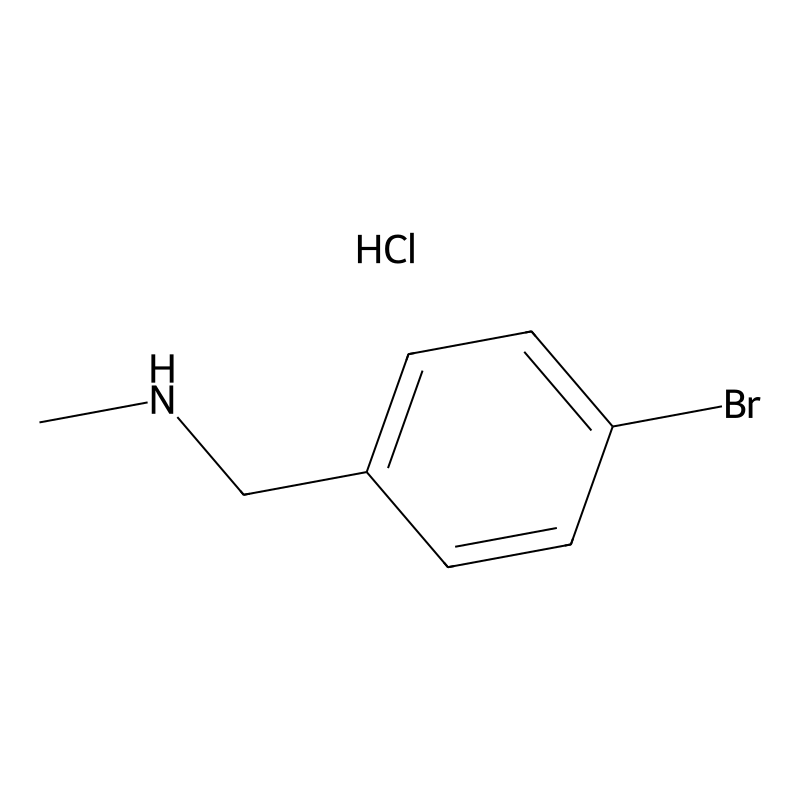

N-Methyl-4-bromobenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Summary of the application: N-Methyl-4-bromobenzylamine hydrochloride is used in organic chemistry as a reagent

Methods of application or experimental procedures: The specific methods of application can vary greatly depending on the specific reaction or process being carried out. .

Results or outcomes obtained: The outcomes of these reactions would also depend on the specific reaction or process being carried out. .

Application in Protease and Amine Studies

Summary of the application: 4-Bromobenzylamine hydrochloride is used to study the characteristics of C-terminal polyamine modification in the presence of protease and amine.

Methods of application or experimental procedures: This compound is used in experimental procedures involving protease and amine to study the characteristics of C-terminal polyamine modification.

Use in Synthesis

Summary of the application: N-Methyl-4-bromobenzylamine hydrochloride is used in the synthesis of other organic compounds

Methods of application or experimental procedures: The specific methods of application can vary greatly depending on the specific synthesis being carried out. .

Results or outcomes obtained: The outcomes of these reactions would also depend on the specific synthesis being carried out. .

Use in Synthesis of α-bisabolene

Summary of the application: 4-Bromobenzylamine, a compound similar to N-Methyl-4-bromobenzylamine hydrochloride, may be used to synthesize 7-[(p-bromobenzyl)ureido]-7,8-dihydro-α-bisabolene.

Methods of application or experimental procedures: The specific methods of application can vary greatly depending on the specific synthesis being carried out.

Results or outcomes obtained: The outcomes of these reactions would also depend on the specific synthesis being carried out.

N-Methyl-4-bromobenzylamine hydrochloride is an organic compound with the chemical formula and a molecular weight of approximately 237 g/mol. It is categorized as an amine and is commonly used as a chemical intermediate in various synthetic processes. The compound appears as a white to off-white powder and is soluble in water due to the presence of the hydrochloride group, which enhances its solubility characteristics. Its CAS number is 874-73-7, and it is recognized by several synonyms including 1-(4-bromophenyl)-N-methylmethanamine hydrochloride and 4-bromo-N-methylbenzenemethanamine hydrochloride .

- Alkylation Reactions: The amine group can react with alkyl halides to form more complex amines.

- Acid-Base Reactions: As a hydrochloride salt, it can interact with bases to regenerate the free amine.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of derivatives that may have different biological or chemical properties.

The reactivity of this compound largely stems from its functional groups, particularly the amine and bromine.

N-Methyl-4-bromobenzylamine hydrochloride can be synthesized through several methods:

- Bromination of Benzylamine: Benzylamine can be brominated at the para position using bromine or a brominating agent, followed by methylation using methyl iodide or dimethyl sulfate.

- Direct Methylation: Starting from 4-bromobenzylamine, direct methylation can be performed using methylating agents such as methyl iodide in the presence of a base.

- Hydrochlorination: The resulting N-methyl-4-bromobenzylamine can then be converted to its hydrochloride form by treatment with hydrochloric acid.

These methods highlight the compound's accessibility for laboratory synthesis and industrial applications .

N-Methyl-4-bromobenzylamine hydrochloride finds applications primarily as an intermediate in organic synthesis. Its derivatives are explored in:

- Pharmaceutical Development: Serving as a building block for drugs targeting various biological pathways.

- Chemical Research: Employed in studies related to amine chemistry and its derivatives.

- Material Science: Potential use in creating novel materials through polymerization reactions.

The compound's unique properties make it valuable in research settings where specific reactivity or solubility is required .

Interaction studies involving N-Methyl-4-bromobenzylamine hydrochloride focus on its behavior in biological systems and its reactivity with other compounds. Such studies may include:

- Enzyme Inhibition: Assessing how the compound interacts with specific enzymes, potentially leading to therapeutic applications.

- Binding Affinity Studies: Investigating how well it binds to various receptors or proteins within biological systems.

These studies are essential for understanding the compound's potential utility in medicinal chemistry and pharmacology .

Several compounds share structural similarities with N-Methyl-4-bromobenzylamine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(3-Bromophenyl)-N-methylmethanamine | 67344-77-8 | Similar structure but different bromine position |

| 4-Bromobenzylamine | 100-46-9 | Lacks methyl substitution on nitrogen |

| N-Ethyl-4-bromobenzylamine | 6710-00-0 | Ethyl group instead of methyl; differing properties |

These compounds illustrate variations in substitution patterns that can significantly affect their chemical behavior and biological activity. The presence of different alkyl groups or variations in halogen positioning leads to diverse reactivities and potential applications .

N-Methyl-4-bromobenzylamine hydrochloride (CAS 874-73-7) emerged as a compound of interest in the early 21st century, with its first documented synthesis appearing in chemical literature around 2007. The compound gained prominence due to its utility as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Early applications focused on its role in nucleophilic substitution reactions, where its bromine substituent and tertiary amine structure enabled efficient cross-coupling processes. The development of modern catalytic methods, such as palladium-mediated Suzuki-Miyaura reactions, further amplified its importance in constructing complex aromatic systems.

Nomenclature and Classification

The systematic IUPAC name for this compound is 1-(4-bromophenyl)-N-methylmethanamine hydrochloride, reflecting its structural components:

- A benzene ring substituted with bromine at the para position

- A methylamine group attached to the benzyl carbon

- A hydrochloride counterion.

Common synonyms include:

- N-Methyl-4-bromobenzylamine HCl

- 4-Bromo-N-methylbenzenemethanamine hydrochloride

- MFCD07106760 (MDL number).

Chemically classified as:

- Aryl bromide: Features a bromine atom on an aromatic ring

- Benzylamine derivative: Contains an amine-substituted methyl group attached to benzene

- Hydrochloride salt: Improves stability and solubility compared to the free base.

Significance in Chemical Research

This compound serves three primary roles in contemporary research:

- Synthetic intermediate: Used in the preparation of acetamide derivatives through reactions with acyl chlorides.

- Building block for pharmaceuticals: Key precursor in synthesizing kinase inhibitors and PARP (poly-ADP ribose polymerase) inhibitors.

- Ligand development: The tertiary amine group facilitates coordination with transition metals in catalytic systems.

Recent studies highlight its utility in synthesizing isoindolinones via Bischler-Napieralski cyclization and in creating antimycobacterial agents targeting cytochrome P450 enzymes.

Research Objectives and Scope

Current investigations focus on:

- Optimizing synthetic routes to improve yield and purity

- Expanding applications in asymmetric catalysis using chiral derivatives

- Developing novel bioconjugation strategies for antibody-drug conjugates.

Ongoing work aims to exploit its structural features for designing:

- Photosensitive materials for organic electronics

- Metal-organic frameworks (MOFs) with tailored pore structures.

From 4-Bromobenzylamine

The preparation of N-Methyl-4-bromobenzylamine hydrochloride from 4-bromobenzylamine represents one of the most established synthetic approaches. The starting material, 4-bromobenzylamine, can be synthesized from 4-bromobenzaldehyde through reductive amination using ammonium hydroxide and hydrogen gas at elevated pressure and temperature conditions [1]. The conversion proceeds via imine formation followed by catalytic reduction, typically employing cobalt-based catalysts at 130 degrees Celsius under 7500.75 Torr pressure for twelve hours, achieving yields of approximately ninety-one percent [1].

The direct alkylation of 4-bromobenzylamine with methyl iodide remains the most straightforward approach for introducing the N-methyl functionality [2] [3]. This reaction typically employs potassium carbonate as the base in dimethylformamide solvent at forty-five degrees Celsius for seventy-two hours [4]. The mechanism proceeds through deprotonation of the primary amine to form a nucleophilic amide anion, which subsequently attacks the electrophilic carbon of methyl iodide in a classical substitution reaction [4]. Yields of seventy-five to eighty-five percent are commonly achieved under optimized conditions [3].

Alternative methylating agents include dimethyl sulfate, which offers enhanced reactivity compared to methyl iodide but requires more stringent safety precautions due to its carcinogenic properties [4]. The reaction conditions are similar, utilizing basic media such as potassium carbonate in dimethylformamide at sixty degrees Celsius, typically yielding seventy to eighty percent of the desired product [4].

N-Methylation Strategies

Reductive amination represents a highly versatile strategy for the N-methylation of 4-bromobenzylamine. This approach utilizes formaldehyde as the methylating agent in combination with sodium cyanoborohydride as the selective reducing agent [5]. The reaction proceeds through initial condensation of the primary amine with formaldehyde to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine [5]. The selectivity of sodium cyanoborohydride for imine reduction over aldehyde reduction makes this method particularly attractive for synthetic applications [5].

The use of cerium chloride heptahydrate as a catalyst enhances both the rate of imine formation and the regioselectivity of the reduction process . Under optimized conditions employing ethanol as solvent at twenty-five degrees Celsius, yields of ninety-three to ninety-five percent can be achieved . The cerium catalyst mitigates over-reduction of the aldehyde to benzyl alcohol, a common side reaction observed in uncatalyzed systems .

Modern mechanochemical approaches have emerged as environmentally sustainable alternatives for N-methylation reactions [7] [8]. The liquid-assisted grinding technique employs formalin as the methylating agent and sodium triacetoxyborohydride as the reducing agent in a reductive amination process [7]. Optimization of milling parameters, including ball frequency set at thirty Hertz for twenty minutes, enables synthesis of N-methylated products in yields ranging from seventy-eight to ninety-five percent [7] [8].

Salt Formation Techniques

The conversion of N-Methyl-4-bromobenzylamine to its hydrochloride salt involves acid-base chemistry where the basic nitrogen atom of the amine accepts a proton from hydrochloric acid [9] [10]. This protonation results in formation of an ionic compound containing a positively charged ammonium ion balanced by a chloride anion [9]. The reaction is typically conducted in anhydrous ethanol or isopropanol at temperatures ranging from zero to twenty-five degrees Celsius [9] [10].

Crystallization of the hydrochloride salt can be achieved through various approaches, including slow evaporation, cooling crystallization, or antisolvent precipitation [9]. The choice of solvent system significantly influences crystal morphology and purity. Ethanol provides optimal solubility characteristics for both the free base and the resulting salt, facilitating controlled crystallization conditions [9]. Typical crystallization times range from two to four hours, yielding products with purities of ninety-eight to ninety-nine percent [9].

The formation of amine hydrochloride salts offers several advantages including enhanced water solubility, improved thermal stability, and reduced volatility compared to the corresponding free base [10]. These properties make hydrochloride salts particularly suitable for pharmaceutical applications where bioavailability and shelf stability are critical considerations [10].

Modern Synthetic Approaches

Catalytic Methods

Contemporary catalytic methodologies have revolutionized the synthesis of N-methylated amines through the development of highly efficient homogeneous and heterogeneous catalyst systems. Copper hydride catalysis represents a significant advancement in this field, with cyclic alkyl amino carbene copper hydride complexes demonstrating exceptional activity for N-methylation reactions [11] [12]. The system employs paraformaldehyde and polymethylhydrosiloxane under atmospheric pressure conditions at eighty degrees Celsius, achieving yields up to ninety-nine percent [12].

The mechanism involves formation of an active copper hydride species from the reaction between polymethylhydrosiloxane and cyclic alkyl amino carbene copper chloride [12]. This homogeneous catalyst system eliminates the requirement for gaseous hydrogen, enabling synthesis at atmospheric pressure while maintaining broad substrate scope and high selectivity [12]. The absence of gas handling requirements significantly enhances the practical applicability of this methodology for laboratory and industrial applications [12].

Ruthenium-based catalytic systems utilizing triphos ligands have demonstrated excellent performance for reductive N-methylation using dimethyl carbonate as the carbon-one source and molecular hydrogen as the reducing agent [11] [13]. These reactions proceed at one hundred thirty degrees Celsius under fifty bar hydrogen pressure, delivering yields of eighty-five to ninety-five percent [11]. The mechanism involves initial formation of ruthenium hydride species followed by sequential formylation and reduction steps to install the N-methyl functionality [11].

Palladium-copper-zirconium oxide catalysts enable direct N-methylation using carbon dioxide and hydrogen gas under relatively mild conditions [14]. This approach operates at one hundred fifty degrees Celsius under thirty bar carbon dioxide and hydrogen pressure, achieving yields of ninety to ninety-seven percent [14]. The utilization of carbon dioxide as a methylating agent represents an environmentally attractive approach that transforms a greenhouse gas into valuable chemical products [14].

Green Chemistry Approaches

Sustainable synthetic methodologies emphasizing environmental compatibility have gained prominence in contemporary N-methylation chemistry. The utilization of methanol as a renewable carbon-one building block exemplifies this approach [15]. Ruthenium-catalyzed dehydrogenation of methanol provides both the methylating formaldehyde equivalent and the reducing hydrogen gas required for the transformation [15]. Reaction conditions can be tuned to achieve selective N-formylation, N-methylation, or N,N-formylmethylation through adjustment of hydrogen pressure and temperature [15].

Organocatalyzed approaches using readily available methyltriphenylphosphonium methylcarbonate as catalyst have been developed for selective N-methylation employing carbon dioxide as the carbon-one source [16]. These metal-free systems operate under mild conditions using polymethylhydrosiloxane as the reductant, achieving yields up to ninety-eight percent for N-methylation products [16]. The selectivity between N-formylation and N-methylation can be controlled through choice of silane reductant, with trimethoxysilane favoring formylation and polymethylhydrosiloxane promoting methylation [16].

Solvent-free mechanochemical synthesis represents another environmentally benign approach for N-methylation reactions [7] [8]. Vibrational ball milling enables rapid synthesis in twenty minutes using formaldehyde and sodium triacetoxyborohydride, eliminating the need for organic solvents [7]. This methodology has been successfully applied to twenty-six different secondary amines with yields ranging from seventy-eight to ninety-five percent [8].

The alcohol-promoted strategy for N-methylation using carbon dioxide and hydrogen represents a particularly elegant green chemistry approach [17]. Ethanol serves as both solvent and promoter, enhancing the efficiency of the transformation while utilizing abundant and renewable feedstocks [17]. This methodology demonstrates excellent functional group tolerance and provides access to N-methylated products under environmentally responsible conditions [17].

Scalable Production Methodologies

Industrial-scale synthesis of N-Methyl-4-bromobenzylamine hydrochloride requires methodologies that balance efficiency, cost-effectiveness, and safety considerations. Continuous flow reactor technology has emerged as a preferred approach for large-scale production, offering enhanced heat and mass transfer characteristics compared to traditional batch processes [18]. These systems enable precise control of reaction parameters including temperature, pressure, and residence time, resulting in improved product quality and reduced formation of side products [18].

Heterogeneous catalytic systems based on nickel-nickel oxide supported on carbon materials demonstrate exceptional scalability for gram-scale to kilogram-scale N-methylation reactions [18]. The catalyst exhibits excellent recyclability, maintaining activity over multiple reaction cycles without significant deactivation [18]. Gram-scale reactions employing two hundred milligrams of catalyst, ten millimoles of amine substrate, and sixty millimoles of formaldehyde in one hundred milliliters of methanol achieve quantitative conversion under twenty bar hydrogen pressure at eighty degrees Celsius [18].

The development of efficient catalyst recovery and recycling protocols is essential for economically viable large-scale production [18]. Magnetic separation techniques enable facile recovery of supported metal catalysts, while distillation protocols allow for solvent recovery and reuse [18]. These process intensification strategies significantly reduce the environmental footprint and production costs associated with large-scale N-methylation reactions [18].

Purification and Characterization Techniques

Crystallization Methods

Crystallization represents the primary purification technique for N-Methyl-4-bromobenzylamine hydrochloride, enabling simultaneous purification and isolation of the product in crystalline form. The selection of appropriate crystallization conditions significantly influences both the purity and physical properties of the final product. Slow cooling crystallization from ethanol solution provides optimal crystal quality, with cooling rates of one degree Celsius per hour yielding well-formed crystals with minimal inclusion of impurities [20].

Antisolvent crystallization employing diethyl ether as the antisolvent offers an alternative approach for products with high solubility in alcoholic media [20]. The gradual addition of diethyl ether to an ethanolic solution of the crude product induces supersaturation and controlled nucleation, resulting in formation of high-purity crystals [20]. This technique is particularly effective for removing trace organic impurities that exhibit differential solubility behavior between the primary solvent and antisolvent [20].

Seeded crystallization protocols enhance reproducibility and control over crystal size distribution [20]. The use of seed crystals prepared under controlled conditions provides nucleation sites that direct the crystallization process, resulting in more uniform particle size and improved filtration characteristics [20]. Optimal seeding levels typically range from zero point one to zero point five percent by weight relative to the theoretical yield [20].

Temperature cycling during crystallization can improve crystal quality through dissolution of smaller, less perfect crystals and growth of larger, more thermodynamically stable crystalline forms [20]. This approach, known as Ostwald ripening, results in products with improved purity and enhanced physical stability [20].

Chromatographic Purification

Column chromatography using silica gel as the stationary phase provides effective separation of N-Methyl-4-bromobenzylamine from synthetic impurities and unreacted starting materials. The optimal mobile phase composition typically consists of hexane and ethyl acetate in a four-to-one ratio, providing sufficient elution strength while maintaining adequate separation selectivity [4]. Detection of separated components is accomplished using ultraviolet absorption at two hundred fifty-four nanometers, taking advantage of the aromatic chromophore present in the target compound [4].

High-performance liquid chromatography offers superior resolution and quantitative capabilities for both analytical and preparative applications [21] [22]. Reversed-phase chromatography using octadecylsilyl-modified silica columns with acetonitrile-water mobile phases enables baseline separation of the target compound from structurally related impurities [21]. The use of acidic additives such as trifluoroacetic acid can improve peak shape and retention time reproducibility for basic compounds like amines [22].

Preparative high-performance liquid chromatography provides a scalable approach for purification of multi-gram quantities of material [21]. The selection of appropriate column dimensions, flow rates, and injection volumes enables efficient processing of crude reaction mixtures while maintaining high recovery rates of ninety to ninety-five percent [21]. Fraction collection based on ultraviolet detection thresholds ensures consistent product quality across multiple preparative runs [21].

Flash chromatography represents a rapid and efficient intermediate-scale purification technique suitable for processing hundred-milligram to multi-gram quantities of crude product [4]. The use of smaller particle size silica gel and elevated operating pressures reduces separation times while maintaining excellent resolution [4]. Automated flash chromatography systems enable gradient elution protocols that optimize separation efficiency and minimize solvent consumption [4].

Quality Control Protocols

Comprehensive analytical characterization of N-Methyl-4-bromobenzylamine hydrochloride requires multiple complementary techniques to ensure product identity, purity, and quality. High-performance liquid chromatography with ultraviolet detection serves as the primary method for purity determination, employing isocratic or gradient elution conditions to achieve baseline separation of the main component from potential impurities [21] [22].

The acceptance criteria for pharmaceutical-grade material typically require a minimum purity of ninety-eight percent by area normalization, with individual impurities not exceeding one percent and total impurities not exceeding two percent [23]. Method validation parameters including linearity, accuracy, precision, and specificity must be established according to International Council for Harmonization guidelines [23].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and can serve as an orthogonal purity determination method [24] [25]. Proton nuclear magnetic resonance spectra acquired in deuterated dimethyl sulfoxide typically exhibit characteristic signals for the aromatic protons at seven point four five and seven point twenty parts per million, the benzylic methylene group at four point one two parts per million, and the N-methyl group at two point six five parts per million [26] [27]. Integration ratios provide quantitative information regarding product purity and the presence of residual solvents or synthetic impurities [25].

Infrared spectroscopy enables identification of functional groups and confirmation of salt formation through characteristic absorption bands [9] [28]. The hydrochloride salt exhibits a broad absorption envelope from three thousand to two thousand seven hundred wavenumbers attributed to N-H stretching vibrations of the protonated amine group [9]. Additional bands at one thousand six hundred twenty to one thousand five hundred sixty wavenumbers correspond to N-H bending vibrations characteristic of primary amine salts [9].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [26]. Electrospray ionization in positive mode typically yields the molecular ion peak at mass-to-charge ratio two hundred corresponding to the loss of chloride from the hydrochloride salt [26]. High-resolution mass spectrometry enables accurate mass determination for molecular formula confirmation and detection of trace impurities [26].

Water content determination by Karl Fischer titration ensures compliance with specifications typically requiring less than zero point five percent water content [29]. Residual solvent analysis by headspace gas chromatography confirms adherence to International Council for Harmonization limits for residual solvents [30]. Heavy metals analysis by inductively coupled plasma mass spectrometry verifies compliance with pharmacopeial limits typically requiring less than ten parts per million total heavy metals [29].